molecular formula C7H5BrClNO B14371195 N-Bromo-N-(4-chlorophenyl)formamide CAS No. 93663-19-5

N-Bromo-N-(4-chlorophenyl)formamide

Cat. No.: B14371195
CAS No.: 93663-19-5
M. Wt: 234.48 g/mol
InChI Key: ZSIZVNDWAYIHGB-UHFFFAOYSA-N
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Description

N-Bromo-N-(4-chlorophenyl)formamide: is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromo-N-(4-chlorophenyl)formamide can be synthesized through the bromination of N-(4-chlorophenyl)formamide. The bromination process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Bromo-N-(4-chlorophenyl)formamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, forming N-(4-chlorophenyl)formamide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of N-(4-chlorophenyl)formamide.

    Oxidation Reactions: Oxidized forms of the compound, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Reactions: N-(4-chlorophenyl)formamide and other reduced derivatives.

Scientific Research Applications

Chemistry: N-Bromo-N-(4-chlorophenyl)formamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s brominated structure makes it a useful probe in biological studies, particularly in understanding the interactions of brominated compounds with biological systems.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-Bromo-N-(4-chlorophenyl)formamide involves its interaction with molecular targets through its bromine and chlorine atoms. These halogen atoms can participate in various chemical reactions, including halogen bonding and electrophilic aromatic substitution. The compound’s effects are mediated by its ability to form stable intermediates and products during these reactions .

Comparison with Similar Compounds

    N-(4-Bromophenyl)formamide: Similar in structure but lacks the chlorine atom.

    N-(4-Chlorophenyl)formamide: Similar in structure but lacks the bromine atom.

    N-(4-Fluorophenyl)formamide: Contains a fluorine atom instead of bromine or chlorine.

Uniqueness: N-Bromo-N-(4-chlorophenyl)formamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its mono-halogenated counterparts .

Properties

CAS No.

93663-19-5

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

N-bromo-N-(4-chlorophenyl)formamide

InChI

InChI=1S/C7H5BrClNO/c8-10(5-11)7-3-1-6(9)2-4-7/h1-5H

InChI Key

ZSIZVNDWAYIHGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C=O)Br)Cl

Origin of Product

United States

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